molecular formula C18H21NO4S B11992027 ethyl 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11992027
M. Wt: 347.4 g/mol
InChI Key: XTDLKZYNBFTMOO-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chromene ring fused with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-thiophenecarboxaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the chromene ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is unique due to its specific structural features, such as the ethyl ester group and the fused chromene-thienyl system

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 2-amino-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-4-22-17(21)15-14(12-6-5-7-24-12)13-10(20)8-18(2,3)9-11(13)23-16(15)19/h5-7,14H,4,8-9,19H2,1-3H3

InChI Key

XTDLKZYNBFTMOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CS3)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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